molecular formula C24H20N2O B3007605 (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide CAS No. 744224-32-6

(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide

Cat. No.: B3007605
CAS No.: 744224-32-6
M. Wt: 352.437
InChI Key: KNYFOZDMDGOSDQ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a phenylethyl group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyano Group:

    Addition of the Phenylethyl Group: This step involves the alkylation of an intermediate compound with a phenylethyl halide under basic conditions.

    Formation of the Biphenyl Moiety: The biphenyl structure is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. Researchers may explore its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-methylphenyl)prop-2-enamide
  • (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-chlorophenyl)prop-2-enamide
  • (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide is unique due to its biphenyl moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(Z)-2-cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-18(20-8-4-2-5-9-20)26-24(27)23(17-25)16-19-12-14-22(15-13-19)21-10-6-3-7-11-21/h2-16,18H,1H3,(H,26,27)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYFOZDMDGOSDQ-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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